1-(Methylamino)acetone hydrochloride
Description
Contextual Significance of α-Amino Ketones in Synthetic Organic Chemistry
α-Amino ketones are a class of organic compounds characterized by a ketone functional group positioned adjacent to an amino group. This structural motif imparts a unique reactivity profile, making them highly valuable intermediates in synthetic organic chemistry. colab.ws Their significance stems from their role as versatile building blocks for the synthesis of a wide array of more complex molecules, including numerous natural products and pharmacologically active compounds. colab.wsnih.govrsc.org
The bifunctional nature of α-amino ketones, possessing both a nucleophilic amine and an electrophilic carbonyl carbon, allows them to participate in a diverse range of chemical transformations. They are crucial precursors for the synthesis of nitrogen-containing heterocycles and 1,2-amino alcohols, which are common structural units in many pharmaceuticals. colab.wsresearchgate.net The inherent value of α-amino ketones has spurred the development of numerous synthetic methods to access these structures with high efficiency and stereochemical control. nih.govresearchgate.net
Role of 1-(Methylamino)acetone Hydrochloride as a Research Chemical and Building Block
This compound serves as a key research chemical and a functionalized building block in organic synthesis. enamine.netthieme.de Its utility is demonstrated in its application as a precursor for the synthesis of more complex molecules. For instance, it has been identified as an intermediate in the preparation of duloxetine, a pharmaceutical agent. google.com The compound is also a known metabolite of dimethylnitrosamine and has been investigated in toxicological research to understand the metabolic pathways and biological effects of nitrosamines. cymitquimica.com
Furthermore, its structure is relevant to the synthesis of other important chemical entities. Methodologies have been developed where related α-methylamino ketones are used as precursors for compounds like ephedrine (B3423809) and pseudoephedrine through reductive processes. google.comgoogle.com This highlights the role of the α-methylamino ketone scaffold, including this compound, as a valuable intermediate for constructing specific molecular frameworks.
Below is a table summarizing key properties of this compound.
| Property | Value |
| CAS Number | 97564-73-3 |
| Molecular Formula | C₄H₁₀ClNO |
| Molecular Weight | 123.58 g/mol |
| Synonyms | 1-(Methylamino)-2-propanone hydrochloride |
| SMILES String | O=C(C)CNC.Cl |
| InChI Key | NLUDZQQYUFGUEC-UHFFFAOYSA-N |
Data sourced from available chemical databases. sigmaaldrich.comchemicalbook.com
Evolution of Research Methodologies in Investigating Amino Ketone Derivatives
The methodologies for synthesizing and studying α-amino ketones have undergone significant evolution. Early synthetic approaches often involved multi-step sequences with the use of protecting groups or harsh reagents like reactive organometallics, which could limit functional group tolerance and sometimes produced racemic mixtures. nih.govorganic-chemistry.org
Contemporary research has shifted towards more efficient and selective methods. Key advancements include:
Catalysis: The development of transition-metal-catalyzed reactions, such as copper- or rhodium-catalyzed α-amination of ketones, has provided direct and atom-economical routes to these compounds. organic-chemistry.orgorganic-chemistry.org Photocatalysis has also emerged as a powerful tool, enabling reactions under mild conditions. organic-chemistry.org
Biocatalysis: The use of enzymes, such as α-oxoamine synthases (AOS) and transaminases, offers a highly stereospecific, single-step approach to chiral α-amino ketones from common amino acids, avoiding the need for protecting groups. nih.govnih.govacsgcipr.org This represents a significant advancement in green chemistry.
New Reagents and Strategies: Innovative strategies like the umpolung of enolates have been developed to overcome traditional synthetic challenges. rsc.org One-pot procedures, such as the synthesis from benzylic alcohols and amines using N-bromosuccinimide (NBS), have improved operational simplicity and efficiency. rsc.orgorganic-chemistry.org
The analytical techniques used to characterize these compounds have also advanced, with methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being routinely employed to ensure purity and confirm structure. google.comswgdrug.org
The table below illustrates the progression of synthetic strategies for α-amino ketones.
| Synthetic Era | Dominant Methodologies | Key Characteristics |
| Traditional | Multi-step synthesis from α-amino acids, Dakin-West reaction, use of organolithium reagents. | Often requires protecting groups, may use harsh reagents, can result in racemic products. nih.gov |
| Modern Catalytic | Transition-metal catalysis (Cu, Rh, Fe), photocatalysis, organocatalysis. | High efficiency, improved functional group tolerance, milder reaction conditions. organic-chemistry.orgorganic-chemistry.org |
| Biocatalytic | Use of enzymes like α-oxoamine synthases (AOS) and transaminases. | High stereospecificity, environmentally friendly (green chemistry), single-step transformations. nih.govnih.gov |
Unexplored Research Avenues and Future Directions for this compound Studies
While this compound is established as a useful synthetic intermediate, several research avenues remain underexplored. Future investigations could focus on expanding its utility as a versatile building block and developing more sustainable synthetic protocols.
Potential future research directions include:
Novel Synthetic Applications: Exploring the use of this compound in multicomponent reactions to rapidly build molecular complexity. Its bifunctional nature could be exploited for the synthesis of novel heterocyclic libraries, which could then be screened for biological activity.
Advanced Catalytic Methods: Developing new chemo- and biocatalytic methods for the asymmetric synthesis and transformation of this compound. For example, engineering novel enzymes could provide access to chiral derivatives that could serve as precursors for enantiomerically pure pharmaceuticals. acsgcipr.orgresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry could offer improved safety, scalability, and efficiency compared to traditional batch processing.
Mechanistic Studies: Detailed mechanistic investigations into its role in biological systems, particularly its metabolic pathways and interactions with biomolecules, could provide further insights into the toxicology of related nitrosamine (B1359907) compounds. cymitquimica.com Further theoretical and experimental studies on its reactivity could also uncover new synthetic possibilities. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(methylamino)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(6)3-5-2;/h5H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDZQQYUFGUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20041-74-1 | |
| Record name | 1-(methylamino)propan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Elucidation of 1 Methylamino Acetone Hydrochloride
Established Synthetic Routes to 1-(Methylamino)acetone Hydrochloride and Analogues
Traditional methods for synthesizing α-amino ketones like 1-(methylamino)acetone have historically relied on direct amination of halogenated ketone precursors and reductive amination techniques. These routes are valued for their reliability and straightforward application.
A primary and classical method for the synthesis of α-amino ketones involves the nucleophilic substitution of an α-halogenated ketone with an appropriate amine. rsc.org In the case of 1-(methylamino)acetone, the reaction typically employs chloroacetone (B47974) (1-chloro-2-propanone) as the acetone (B3395972) derivative and methylamine (B109427) as the nucleophile.
The mechanism proceeds via a standard SN2 (bimolecular nucleophilic substitution) pathway. The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetone. wordpress.com This carbon is particularly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding 1-(methylamino)acetone.
Reaction Scheme: CH₃COCH₂Cl + CH₃NH₂ → CH₃COCH₂NHCH₃ + HCl
This reaction is often carried out in a suitable solvent that can accommodate both the reactants and the intermediate salt. However, a common issue with this method is the potential for overalkylation, where the newly formed secondary amine can react with another molecule of chloroacetone, leading to the formation of a tertiary amine byproduct. Careful control of reaction conditions, such as stoichiometry (using an excess of methylamine), temperature, and reaction time, is crucial to maximize the yield of the desired secondary amine.
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.orgmdma.ch For the synthesis of 1-(methylamino)acetone, this strategy would theoretically involve the reaction of a dicarbonyl compound, such as pyruvaldehyde (methylglyoxal), with methylamine, followed by selective reduction. However, a more common and analogous approach involves the reaction of acetone with methylamine to first form N-isopropylidenemethylamine (an imine), which is then reduced. researchgate.net
The reaction process occurs in two main steps, which can be performed sequentially or in a single pot: wikipedia.org
Imine Formation: The nucleophilic methylamine attacks the carbonyl carbon of the ketone (e.g., acetone). This is followed by the elimination of a water molecule to form an imine intermediate. This equilibrium is often shifted toward imine formation by removing water. wikipedia.org
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity and selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice for non-aqueous conditions, while sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic. researchgate.netcommonorganicchemistry.comkoreascience.kr Sodium borohydride (B1222165) (NaBH₄) can also be used, but its addition must be timed carefully as it can also reduce the initial ketone. masterorganicchemistry.comcommonorganicchemistry.com
| Reducing Agent | Chemical Formula | Key Characteristics | Common Solvents |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines over ketones; water-sensitive. commonorganicchemistry.comharvard.edu | DCE, DCM, THF commonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines at neutral or slightly acidic pH; highly toxic. koreascience.krharvard.edu | Methanol, Ethanol commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Can reduce both ketones and imines; typically added after imine formation is complete. commonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" option, avoids stoichiometric metal hydrides; may not be compatible with all functional groups. wikipedia.org | Ethanol, Methanol |
Amines are characteristically basic and react with strong mineral acids to form salts. youtube.com The synthesis of 1-(methylamino)acetone is typically concluded by converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl). spectroscopyonline.com This step is not merely for nomenclature but serves critical functions in the purification and stability of the compound.
Purification and Isolation: 1-(Methylamino)acetone, as a relatively small organic molecule, may be a liquid or a low-melting solid that is difficult to crystallize in its free base form. The corresponding hydrochloride salt is an ionic compound, which typically results in a more stable, crystalline solid. youtube.com This crystalline nature facilitates purification through recrystallization from suitable solvents, such as isopropanol (B130326) or ethanol, allowing for the effective removal of non-basic impurities. researchgate.net The salt's precipitation from an organic solvent is often a key isolation step. spectroscopyonline.com
Stability and Handling: Many free base amines are susceptible to degradation over time through oxidation or reaction with atmospheric carbon dioxide. Converting the amine to a hydrochloride salt significantly enhances its shelf-life and stability. reddit.com The protonated nitrogen is no longer nucleophilic, reducing its reactivity. Furthermore, as crystalline solids, hydrochloride salts are generally easier to handle, weigh, and store compared to their often-oily or volatile free base counterparts. reddit.com
Solubility: The formation of the hydrochloride salt dramatically alters the compound's solubility. While the free amine may be soluble in organic solvents, the ionic salt is typically soluble in aqueous solutions. ualberta.ca This property can be exploited in purification schemes, such as acid-base extractions, to separate the amine from non-basic components of a reaction mixture.
Development of Novel and Sustainable Synthetic Pathways for this compound
In line with the global shift toward environmentally benign chemical processes, recent research has focused on developing novel and sustainable methods for the synthesis of α-amino ketones. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency and atom economy.
The principles of green chemistry offer a framework for designing safer and more efficient chemical syntheses. Reductive amination itself is often considered a green reaction, particularly when performed as a one-pot process, as it reduces the need for intermediate purification steps and minimizes waste. wikipedia.orggctlc.org
Further applications of green chemistry in the synthesis of 1-(methylamino)acetone and its analogues include:
Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) with more environmentally friendly options such as ethanol, water, or even performing reactions under solvent-free conditions. gctlc.org Ethanol, for instance, is a bio-based solvent that is less toxic and more sustainable.
Avoiding Hazardous Reagents: Developing alternatives to toxic reducing agents like sodium cyanoborohydride is a key goal. Using catalytic hydrogenation (H₂ over a metal catalyst) or less toxic borohydride reagents like borohydride exchange resin (BER) are examples of this principle in action. wikipedia.orgkoreascience.kr
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. One-pot tandem or domino reactions are excellent examples of this, where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net
A sunlight-promoted, three-component reaction involving glyoxal (B1671930) hydrates, anilines, and other components to produce α-aminoketones exemplifies a green and sustainable pathway, harnessing renewable energy and simple starting materials. researchgate.net
Catalysis is a cornerstone of green chemistry and modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and milder conditions. rsc.org The synthesis of α-amino ketones has benefited significantly from the development of novel catalytic systems.
Transition-Metal Catalysis: Various transition metals, including palladium, rhodium, nickel, and copper, have been employed to catalyze amination reactions. wikipedia.org For example, copper(II) bromide has been shown to catalyze the direct α-amination of ketones. organic-chemistry.org Nickel is an appealing catalyst due to its abundance and good activity in the reductive amination of alcohols, which can serve as ketone precursors. wikipedia.org
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful, metal-free alternative. For instance, L-proline has been used to catalyze the asymmetric α-amination of ketones, providing a route to chiral α-amino ketones with high enantioselectivity. organic-chemistry.org
Biocatalysis: Enzymes offer unparalleled selectivity under extremely mild, aqueous conditions. Biocatalysts, such as imine reductases (IREDs), are being investigated for the asymmetric reduction of imines to produce chiral amines, a key step in reductive amination. wikipedia.org This approach is highly valuable for the pharmaceutical industry where specific stereoisomers are often required.
A patent for a related compound, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, highlights the use of catalysts like silver trifluoromethanesulfonate (B1224126) and indium chloride to achieve high yields without requiring high pressure or temperature, demonstrating a move towards more efficient and less energy-intensive processes. google.com
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage |
|---|---|---|---|
| Transition Metal | Copper(II) Bromide | Direct α-amination of ketones organic-chemistry.org | Direct functionalization without pre-activation. |
| Transition Metal | Nickel | Reductive amination of alcohols wikipedia.org | Uses abundant metal, redox-economical. |
| Organocatalyst | L-Proline | Asymmetric α-amination of ketones organic-chemistry.org | Metal-free, enables synthesis of chiral products. |
| Lewis Acid | Indium Chloride | Mannich-type reaction google.com | High yield under mild conditions. google.com |
| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reduction of imines wikipedia.org | High enantioselectivity, mild aqueous conditions. wikipedia.org |
Detailed Mechanistic Investigations of this compound Formation
The synthesis of this compound is underpinned by complex reaction mechanisms. A thorough investigation of these mechanisms, combining both experimental and computational approaches, is essential for optimizing synthetic routes and improving yield and purity. The primary route for its formation involves the reaction of chloroacetone with methylamine, a classic example of nucleophilic substitution at an α-halo ketone.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The formation of 1-(methylamino)acetone from chloroacetone and methylamine is a bimolecular nucleophilic substitution (SN2) reaction. The kinetics and thermodynamics of this pathway are critical in determining the reaction's feasibility and rate.
Kinetic Analysis: The rate of the reaction is dependent on the concentrations of both chloroacetone and methylamine. This relationship is described by the following rate law:
Rate = k[CH₃COCH₂Cl][CH₃NH₂]
Here, k represents the rate constant, which is influenced by factors such as temperature and the solvent system employed. The reactivity of α-halo ketones like chloroacetone is significantly enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack. nih.gov The reaction is typically carried out in polar aprotic solvents, which can solvate the cation but not the amine nucleophile, thereby increasing its reactivity.
| Parameter | Value Range | Significance |
|---|---|---|
| ΔH (Enthalpy Change) | -50 to -80 kJ/mol | Exothermic reaction, releases heat. |
| ΔS (Entropy Change) | -10 to +10 J/(mol·K) | Minimal change in disorder. |
| ΔG (Gibbs Free Energy) | -55 to -85 kJ/mol | Spontaneous and product-favored reaction. |
Note: The values presented are illustrative and can vary based on specific reaction conditions and computational models.
Transition State Analysis in Synthetic Transformations
Computational chemistry provides powerful tools for analyzing the transition states of synthetic reactions, offering insights into reaction barriers and mechanisms at a molecular level.
For the SN2 reaction between chloroacetone and methylamine, the transition state is the highest energy point along the reaction coordinate. In this state, the nucleophilic nitrogen atom of methylamine is partially bonded to the α-carbon, while the carbon-chlorine bond is partially broken. This creates a trigonal bipyramidal geometry around the α-carbon. The energy required to reach this transition state is the activation energy (Ea), a critical factor in determining the reaction rate.
Theoretical investigations, often using Density Functional Theory (DFT), can model the geometry and energy of this transition state. nih.gov Such analyses help in understanding how substituents on the ketone or the amine, as well as the choice of solvent, can stabilize or destabilize the transition state, thereby accelerating or decelerating the reaction.
| Computational Method | Solvent Model | Activation Energy (Ea) Range (kJ/mol) |
|---|---|---|
| DFT (B3LYP/6-31G*) | PCM (Polarizable Continuum Model) | 50 - 75 |
| MP2/aug-cc-pVTZ | SMD (Solvation Model based on Density) | 45 - 70 |
Note: These values are representative and are highly dependent on the level of theory and basis set used in the calculations.
By analyzing the electronic structure of the transition state, chemists can rationalize the observed reactivity and selectivity. For instance, the interaction between the lone pair of the incoming amine and the σ* antibonding orbital of the C-Cl bond is a key feature of the SN2 transition state. Understanding these molecular-level interactions is crucial for the rational design of more efficient synthetic protocols.
Chemical Reactivity and Transformation Mechanisms of 1 Methylamino Acetone Hydrochloride
Reactivity of the Carbonyl Moiety in 1-(Methylamino)acetone Hydrochloride
The ketone functional group in this compound is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions and Derivatives
The mechanism begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily loses a water molecule to form an iminium ion, which then deprotonates to the imine. wikipedia.orgyoutube.com This imine is more susceptible to reduction than the original ketone. youtube.com
Condensation Reactions with Carbonyl-Containing Compounds
Condensation reactions, such as the Knoevenagel condensation, provide a powerful method for forming new carbon-carbon double bonds. wikipedia.orgpurechemistry.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org
In the context of 1-(methylamino)acetone, the ketone can react with active methylene compounds. The mechanism involves the base catalyst deprotonating the active methylene compound to generate a strong nucleophile (a carbanion). purechemistry.org This carbanion then attacks the electrophilic carbonyl carbon of the amino ketone. The resulting intermediate is then dehydrated to yield an α,β-unsaturated product. purechemistry.orgsigmaaldrich.com Amino acids have also been shown to be effective catalysts for Knoevenagel condensations involving acetone (B3395972). acs.org The presence of both an amine and a ketone in 1-(methylamino)acetone makes it a valuable synthon for creating more complex molecules, including various heterocyclic structures. rsc.orgresearchgate.net
Table 1: Examples of Knoevenagel Condensation Reactions
| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|
| Aldehyde or Ketone | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | α,β-Unsaturated Enone |
| Benzaldehyde | Malononitrile | Amine-functionalized frameworks | α,β-Unsaturated Nitrile |
Selective Reduction Strategies of the Ketone Group
Selective reduction of the ketone in this compound to form 1-(methylamino)propan-2-ol requires a reducing agent that does not affect the amine group. A common and effective method is reductive amination, where the ketone is first converted to an imine or iminium ion, which is then reduced in the same pot. wikipedia.orgchemistrysteps.com
Transformations Involving the Methylamino Group of this compound
The secondary amine in this compound is a nucleophilic center and can undergo various reactions to functionalize the nitrogen atom.
Alkylation and Acylation Reactions for Amine Functionalization
The nitrogen of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles.
N-Acylation is a common method to form amides. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides. researchgate.netresearchgate.net The reaction with an acid chloride, for example, proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine attacks the carbonyl carbon of the acid chloride, and subsequent elimination of a chloride ion yields the N-acylated product. chemguide.co.uk This transformation is often performed in the presence of a base to neutralize the HCl byproduct. However, methods using catalytic iodine under solvent-free conditions have also been developed, offering a greener alternative. researchgate.nettandfonline.com
N-Alkylation involves the reaction of the amine with an alkyl halide. This reaction proceeds via an Sₙ2 mechanism. Reductive amination can also be used to add alkyl groups to amines by reacting them with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). cdnsciencepub.com
Table 2: Common Reagents for Amine Functionalization
| Transformation | Reagent Class | Specific Example | Product |
|---|---|---|---|
| N-Acylation | Acid Chlorides | Acetyl Chloride | N-acetyl-1-(methylamino)acetone |
| N-Acylation | Acid Anhydrides | Acetic Anhydride | N-acetyl-1-(methylamino)acetone |
| N-Alkylation | Alkyl Halides | Methyl Iodide | 1-(Dimethylamino)acetone |
| N-Alkylation (Reductive) | Aldehyde + Reducing Agent | Formaldehyde + NaBH₄ | 1-(Dimethylamino)acetone |
Derivatization for Enhanced Reactivity or Stability
General chemical principles suggest that the derivatization of α-aminoketones can be a strategy to modify their reactivity and stability. For instance, the amine functionality can be acylated or protected with various groups to prevent side reactions or to direct the course of a subsequent transformation. Similarly, the ketone group can be converted into a ketal or other derivatives to alter its electrophilicity. However, specific studies detailing such derivatizations for this compound to explicitly enhance its reactivity or stability are not documented in the reviewed literature. Without experimental data, any discussion on this topic would be purely speculative.
Influence of the Hydrochloride Counterion on Reaction Pathways and Selectivity
Amine hydrochloride salts are frequently employed in organic synthesis, often to improve the stability and handling of the amine. The hydrochloride counterion can influence the reactivity of the parent molecule in several ways. It alters the electronic properties of the amine by protonating the nitrogen atom, which in turn can affect the reactivity of other functional groups in the molecule. The presence of the chloride ion can also play a role in the reaction medium, potentially participating in or influencing the transition states of reactions.
In the context of reactions involving α-aminoketones, the hydrochloride salt form can be crucial for controlling the concentration of the free amine in solution through an acid-base equilibrium. This can be particularly important in reactions where the free amine is a required reactant or catalyst. However, specific research that systematically investigates and elucidates the influence of the hydrochloride counterion on the reaction pathways and selectivity of this compound is not available.
Proton Transfer Mechanisms in Reaction Environments
Proton transfer is a fundamental step in many chemical reactions, particularly those involving acidic or basic species. For this compound, the protonated secondary amine is a key feature. In a reaction environment, this proton can be transferred to other reactants, solvents, or catalysts, thereby initiating or facilitating a chemical transformation. The efficiency and pathway of this proton transfer would depend on the relative acidities (pKa values) of the species involved and the nature of the solvent.
Theoretical studies on proton transfer in similar systems, such as other aminoketones or amino acids, often employ computational methods to map potential energy surfaces and identify transition states. Such studies provide valuable insights into the mechanisms of these reactions. However, no specific theoretical or experimental studies detailing the proton transfer mechanisms in reactions involving this compound could be identified.
Role of Salt Form in Reaction Kinetics
The salt form of a reactant can significantly impact reaction kinetics. For this compound, its solubility in different solvents will be markedly different from its free base form, 1-(methylamino)acetone. This difference in solubility can directly affect the concentration of the reactant in the solution phase and, consequently, the reaction rate.
Furthermore, the equilibrium between the protonated (salt) form and the deprotonated (free base) form can introduce complexity into the rate law of a reaction. The concentration of the reactive species (which could be either the salt or the free base, depending on the reaction mechanism) would be dependent on the pH of the solution and the pKa of the methylamino group. Kinetic studies that dissect these effects for this compound have not been reported in the available literature.
Applications of 1 Methylamino Acetone Hydrochloride in Advanced Organic Synthesis
Utilization as a Precursor in Complex Molecule Construction
The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows 1-(methylamino)acetone hydrochloride to serve as a strategic starting material for the synthesis of more intricate chemical structures. It can be employed in cyclization reactions to form heterocyclic systems or as a foundational unit upon which further molecular complexity is built.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. Aminoacetones, in general, are recognized as versatile starting materials for the preparation of various heterocyclic systems. orgsyn.org The structure of this compound makes it a suitable precursor for several classes of N-heterocycles.
Through intramolecular or intermolecular condensation reactions, this compound can be used to generate heterocycles such as pyrazines, imidazoles, or pyrroles. For instance, the self-condensation of two molecules of the free base, 1-(methylamino)acetone, can lead to the formation of a dihydropyrazine (B8608421) ring, which can be subsequently oxidized to the corresponding pyrazine. Other synthetic strategies could involve reactions with 1,2- or 1,3-dicarbonyl compounds, nitriles, or other bifunctional reagents to construct five- or six-membered heterocyclic rings.
Table 1: Potential Heterocyclic Syntheses Using 1-(Methylamino)acetone
| Heterocycle Class | Co-reactant | Reaction Type | Resulting Ring System |
| Pyrazine | Self-condensation | Condensation/Oxidation | Substituted Pyrazine |
| Imidazole | Aldehyde, Ammonia source | Debus-Radziszewski Synthesis | Substituted Imidazole |
| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis | N-Methyl Pyrrole Derivative |
| Oxazole | Acylating agent | Robinson-Gabriel Synthesis | Substituted Oxazole |
While this compound is an achiral molecule, it can serve as a precursor to chiral structures that are essential in asymmetric synthesis. Chiral building blocks are of increasing importance in the development of new drugs, as biological targets are inherently chiral. enamine.net
The synthesis of optically pure amino ketones is a significant area of research. For example, the chiral synthesis of (S)-2-methylamino-1-phenyl-1-propanone, a key intermediate for ephedrine (B3423809), highlights the value of such structures. google.com By employing asymmetric reduction of the ketone or through resolution techniques, a chiral version of 1-(methylamino)acetone could be obtained. This chiral aminoketone or its corresponding amino alcohol derivative could then be utilized as a valuable building block or incorporated into the structure of a chiral auxiliary or ligand for use in stereoselective transformations.
Derivatization Strategies for the Preparation of Novel Chemical Intermediates
The dual functionality of this compound allows for a wide range of derivatization strategies, enabling the synthesis of novel and specialized chemical intermediates. The amine and ketone groups can be modified independently or in concert to create diverse molecular architectures. A patent has indicated that a related compound, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, serves as a key intermediate in the synthesis of duloxetine, demonstrating the role of such aminoketones in producing active pharmaceutical ingredients. google.com
Selective modification of either the amine or the ketone group can lead to a variety of specialty intermediates.
Reactions at the Ketone: The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or reductive amination. It can also participate in aldol-type condensations at its α-carbon.
Reactions at the Amine: The secondary amine can be acylated, sulfonylated, or further alkylated to form a tertiary amine or a quaternary ammonium (B1175870) salt.
Table 2: Derivatization Reactions of 1-(Methylamino)acetone
| Functional Group | Reagent | Reaction Type | Product Class |
| Ketone | NaBH₄ | Reduction | 1-(Methylamino)propan-2-ol |
| Ketone | R-MgBr | Grignard Reaction | Tertiary Alcohol |
| Amine | Acetic Anhydride | Acylation | N-Acetyl-1-(methylamino)acetone |
| Amine | Benzyl Bromide | Alkylation | N-Benzyl-N-methylaminoacetone |
These derivatization pathways provide access to a multitude of chemical intermediates with tailored properties for specific synthetic applications.
By utilizing both functional groups, this compound can be incorporated into larger and more complex molecules. For instance, the amine can be used as a nucleophile to form a bond with one part of a molecule, while the ketone can be transformed in a subsequent step to complete the target structure. This sequential reactivity is a powerful tool in multi-step synthesis for building diverse molecular scaffolds.
Explorations in Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for generating molecular complexity. researchgate.net The structure of this compound makes it an intriguing candidate for participation in MCRs, such as the Mannich reaction.
The classical Mannich reaction involves the aminoalkylation of an active hydrogen compound with an aldehyde and a primary or secondary amine. mdpi.comnih.gov Given that this compound contains both a secondary amine (as its salt) and an enolizable ketone (an active hydrogen compound), it could potentially play a dual role or act as one of the key components in such transformations.
A hypothetical Mannich-type reaction could involve the reaction of this compound with an aldehyde (e.g., formaldehyde) and another ketone. Alternatively, in a more complex scenario, it could react with an aldehyde and another amine, leading to the formation of intricate heterocyclic systems through a domino sequence of reactions. researchgate.net The exploration of this compound in MCRs could unlock novel and efficient pathways to structurally diverse and potentially biologically active molecules.
Design and Development of New Reaction Methodologies
The unique bifunctional nature of this compound, possessing both a secondary amine and a ketone, makes it a promising candidate for the development of novel multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.
Hypothetical Multicomponent Reaction Design:
One could envision a novel MCR where this compound reacts with an aldehyde and a nucleophile, such as an isocyanide or a β-ketoester. The initial step would likely involve the formation of an iminium ion from the condensation of the methylamino group with the aldehyde. This reactive intermediate could then be attacked by the nucleophile. Subsequent intramolecular reactions, facilitated by the ketone moiety, could lead to the formation of diverse heterocyclic scaffolds.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |
| This compound | Aromatic Aldehyde | Phenylisocyanide | Substituted Imidazole or Piperazine |
| This compound | Formaldehyde | Ethyl Acetoacetate | Dihydropyridine Derivative |
This table presents hypothetical reaction schemes that could be explored in the development of new reaction methodologies using this compound.
The development of such methodologies would offer a rapid and efficient route to libraries of complex molecules with potential biological activity. Further research in this area could focus on catalyst screening, reaction optimization, and exploring the substrate scope to establish a robust and versatile synthetic tool.
Tandem and Cascade Reactions for Molecular Complexity Generation
Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. The structure of this compound is well-suited for initiating such reaction sequences.
Potential Cascade Reaction Pathways:
A plausible cascade reaction could be initiated by an intermolecular reaction, for example, a Mannich-type reaction, followed by an intramolecular cyclization. For instance, the reaction of this compound with an α,β-unsaturated aldehyde could lead to a Michael addition of the secondary amine, followed by an intramolecular aldol (B89426) condensation involving the ketone. This would generate a cyclic product with increased molecular complexity and stereocenters.
Another potential avenue involves the in situ generation of a reactive intermediate from this compound that could then participate in a cascade sequence. For example, oxidation of the secondary amine could generate a nitrone, which could then undergo a [3+2] cycloaddition with an alkene, followed by further transformations of the resulting isoxazolidine.
| Initiating Reaction | Subsequent Steps | Resulting Molecular Scaffold |
| Intermolecular Michael Addition | Intramolecular Aldol Condensation | Substituted Cyclohexanone |
| In situ Nitrone Formation | [3+2] Cycloaddition | Fused Isoxazolidine Heterocycle |
This table outlines theoretical tandem and cascade reaction pathways that could be initiated by this compound to generate molecular complexity.
The successful development of such tandem or cascade reactions would be highly valuable for the efficient synthesis of complex natural products and pharmaceutical targets. Future research would need to focus on designing appropriate reaction partners and controlling the chemo- and stereoselectivity of the process.
Advanced Spectroscopic and Analytical Methodologies for 1 Methylamino Acetone Hydrochloride Research
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 1-(Methylamino)acetone hydrochloride. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the protonated molecule [M+H]⁺ is analyzed, where 'M' represents the free base, 1-(Methylamino)acetone. The experimentally measured exact mass is compared to the theoretically calculated mass, and a close match provides strong evidence for the compound's identity. nih.gov
Beyond structural confirmation, HRMS is a powerful technique for impurity profiling. It can detect and identify trace-level impurities that may be present from the synthesis process, such as starting materials, byproducts, or degradation products. chromatographyonline.com By generating a list of all ions present in a sample and their exact masses, potential impurities can be tentatively identified by matching their elemental compositions to plausible structures. This capability is critical for ensuring the quality and purity of the compound for research applications.
Table 1: Theoretical Exact Masses of 1-(Methylamino)acetone Adducts in HRMS
| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₄H₁₀NO⁺ | 88.0757 |
| [M+Na]⁺ | C₄H₉NONa⁺ | 110.0576 |
| [2M+H]⁺ | C₈H₁₉N₂O₂⁺ | 175.1441 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. uobasrah.edu.iq One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the three types of protons: the acetyl methyl protons, the methylene (B1212753) protons adjacent to the carbonyl and amino groups, and the N-methyl protons. The chemical shift, integration, and multiplicity (splitting pattern) of these signals confirm the connectivity of the atoms.
Multi-dimensional (2D) NMR techniques are employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. encyclopedia.pub
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for instance, showing a correlation between the methylene protons and the proton on the nitrogen atom, confirming their proximity in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment maps each proton signal to the carbon atom it is directly attached to. This is crucial for assigning the ¹³C signals for the methylene carbon and the two distinct methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This ¹H-¹³C experiment shows correlations between protons and carbons over two or three bonds, providing critical information about the connectivity of the molecular backbone, such as the correlation from the acetyl methyl protons to the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| CH₃-C=O | ¹H | ~2.2 | Singlet |
| C=O-CH₂-NH | ¹H | ~4.0 | Singlet (or Triplet if coupled to NH) |
| NH-CH₃ | ¹H | ~2.8 | Singlet (or Triplet if coupled to NH) |
| NH | ¹H | Broad, variable | Singlet or Triplet |
| C=O | ¹³C | ~205 | N/A |
| CH₃-C=O | ¹³C | ~30 | N/A |
| C=O-CH₂-NH | ¹³C | ~55 | N/A |
| NH-CH₃ | ¹³C | ~35 | N/A |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. uobasrah.edu.iq These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of key structural features in this compound.
The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group. Additionally, the N-H stretching and bending vibrations of the secondary amine hydrochloride would be observable. C-H stretching and bending vibrations from the methyl and methylene groups would also be present. Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum. Together, these techniques confirm the presence of the core functional groups and can also be used to study conformational changes and hydrogen bonding within the molecule. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |
| N-H (Secondary Amine Salt) | Stretch | 2700 - 3100 (broad) | Medium-Strong |
| N-H (Secondary Amine Salt) | Bend | 1550 - 1640 | Medium |
| C-N | Stretch | 1100 - 1300 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. weizmann.ac.il This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. For this compound, which exists as a solid, this analysis would yield a detailed atomic-level map. sigmaaldrich.comsigmaaldrich.com
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation in the solid state. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and details the nature of intermolecular interactions. Key interactions for this compound would include hydrogen bonds between the ammonium (B1175870) group (N⁺-H) and the chloride anion (Cl⁻), as well as potential weaker interactions involving the carbonyl oxygen atom. This information is fundamental for understanding the physical properties of the compound and its behavior in the solid state. researchgate.net
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis. helsinki.fi
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment. nih.gov The compound is dissolved in a suitable solvent and injected into a column, where it separates from impurities based on its affinity for the stationary and mobile phases. A detector, often UV-Vis, quantifies the amount of the compound and any impurities present. For amines, which may have poor chromophores, derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to enhance detection. rsc.org The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. ru.nl 1-(Methylamino)acetone may be analyzed directly or after derivatization to improve its volatility and chromatographic behavior. GC is highly effective for monitoring reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the final product. It is also an excellent tool for identifying volatile impurities in the final product. chromatographyonline.com
Table 4: General Approaches for Chromatographic Analysis
| Technique | Typical Stationary Phase | Common Application | Detection Method |
|---|---|---|---|
| Reverse-Phase HPLC | C18 or C8 silica | Purity determination of the hydrochloride salt | UV-Vis, Charged Aerosol Detector (CAD) |
| Normal-Phase HPLC | Silica, Cyano | Separation of polar compounds | UV-Vis |
| Gas Chromatography (GC) | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column | Reaction monitoring, volatile impurity analysis | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Computational and Theoretical Chemistry Studies of 1 Methylamino Acetone Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. ijsdr.org For 1-(Methylamino)acetone hydrochloride, these calculations would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms.
Electronic Structure: The electronic structure dictates the molecule's properties, including its charge distribution, dipole moment, and molecular orbitals. Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be used to solve the Schrödinger equation approximately for the molecule. ijsdr.org Key electronic properties that would be determined include:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.
Electron Density and Electrostatic Potential: Mapping the electron density surface reveals the distribution of charge across the molecule. The electrostatic potential (ESP) map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding intermolecular interactions.
Molecular Conformation: this compound possesses rotational freedom around its single bonds, leading to various possible conformations. Quantum chemical calculations can be used to explore the potential energy surface of the molecule. By systematically rotating key dihedral angles and calculating the energy at each step, a conformational analysis can be performed to identify low-energy conformers and the energy barriers between them.
Illustrative Data Table: Calculated Electronic Properties of a Hypothetical Optimized Geometry
| Property | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| Energy of HOMO | -8.5 eV | HF/6-31G |
| Energy of LUMO | 1.2 eV | HF/6-31G |
| HOMO-LUMO Gap | 9.7 eV | HF/6-31G |
| Dipole Moment | 3.5 D | HF/6-31G |
Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. numberanalytics.com It is particularly well-suited for studying the reactivity of organic molecules. osti.govacs.org DFT methods could be applied to this compound to predict its chemical behavior and to elucidate potential reaction mechanisms.
Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity indices that provide quantitative measures of a molecule's reactivity. frontiersin.orgfrontiersin.org These descriptors are derived from the conceptual DFT framework and include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Chemical Hardness (η): Measures the resistance to a change in the number of electrons.
Electrophilicity Index (ω): A global measure of the electrophilic nature of a molecule.
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.
By calculating these descriptors, one could predict how this compound would interact with other reagents.
Mechanistic Insights: DFT is extensively used to study reaction mechanisms by locating transition states and calculating activation energies. numberanalytics.com For example, if this compound were to undergo a reaction, DFT could be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a detailed, energetic picture of the reaction, helping to understand its feasibility and kinetics.
Illustrative Data Table: DFT-Calculated Reactivity Descriptors
| Descriptor | Definition | Illustrative Value | Method |
|---|---|---|---|
| Chemical Potential (μ) | -(IP+EA)/2 | -4.9 eV | B3LYP/6-311+G |
| Chemical Hardness (η) | (IP-EA)/2 | 4.8 eV | B3LYP/6-311+G |
| Electrophilicity Index (ω) | μ²/2η | 2.5 eV | B3LYP/6-311+G** |
IP = Ionization Potential, EA = Electron Affinity
Molecular Dynamics Simulations for Conformational Analysis in Solution or Gas Phase
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.comyoutube.com
Conformational Analysis in Solution: MD simulations are particularly powerful for studying molecules in a solvent, which can have a significant impact on conformational preferences. acs.orgacs.org By simulating this compound in a box of explicit solvent molecules (e.g., water), one could observe:
Solvent Effects: How interactions with the solvent influence the stability of different conformers.
Dynamic Behavior: The timescale of conformational changes and the flexibility of different parts of the molecule.
Radial Distribution Functions: To understand the structuring of solvent molecules around the solute.
Gas Phase Simulations: Simulations in the gas phase would provide insights into the intrinsic dynamics of the isolated molecule, free from solvent effects. This can be useful for comparing with gas-phase experimental data and for understanding the fundamental conformational landscape of the molecule.
Illustrative Data Table: Potential MD Simulation Parameters
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. jstar-research.comrsc.org
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral peaks to specific molecular vibrations. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. These calculations involve determining the magnetic shielding of each nucleus. Comparing predicted NMR spectra with experimental data can help to confirm the structure and stereochemistry of the molecule. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| IR Frequency | 1720 cm⁻¹ | 1715 cm⁻¹ | C=O stretch |
| ¹H NMR Chemical Shift | 2.2 ppm | 2.1 ppm | Methyl protons adjacent to C=O |
| UV-Vis λmax | 280 nm | 278 nm | n → π* transition |
Ab Initio Methods for Understanding Intramolecular Interactions
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of accuracy for studying molecular systems. aip.org These methods are particularly useful for investigating subtle intramolecular interactions, such as hydrogen bonding. jchemrev.comnih.gov
For this compound, the protonated amine group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Ab initio methods could be used to investigate the possibility and strength of an intramolecular hydrogen bond in certain conformations.
Methods for Studying Intramolecular Interactions:
Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the electron density topology to identify bond critical points and characterize the nature of chemical bonds, including weak interactions like hydrogen bonds. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal donor-acceptor interactions within the molecule, providing a quantitative measure of the stabilization energy associated with interactions like intramolecular hydrogen bonding.
Molecular Tailoring Approach (MTA): This fragmentation-based method can be used to estimate the energy of intramolecular hydrogen bonds by performing calculations on carefully chosen molecular fragments. nih.gov
Illustrative Data Table: Ab Initio Analysis of a Potential Intramolecular Hydrogen Bond
| Analysis Method | Parameter | Illustrative Finding |
|---|---|---|
| QTAIM | Electron density at BCP | 0.02 a.u. |
| NBO | Stabilization Energy (E(2)) | 3.5 kcal/mol |
| MTA | IHB Energy | 3.2 kcal/mol |
BCP = Bond Critical Point, IHB = Intramolecular Hydrogen Bond
Future Research Perspectives and Broader Interdisciplinary Contributions
Integration of 1-(Methylamino)acetone Hydrochloride in Automated Synthesis and High-Throughput Experimentation
The advancement of automated synthesis and high-throughput experimentation (HTE) has revolutionized chemical research by enabling the rapid execution of numerous experiments in parallel. nih.gov These techniques are powerful tools for solving complex chemical problems and accelerating the discovery of new molecules and reaction conditions. analytical-sales.comchemrxiv.org this compound is a prime candidate for integration into these modern workflows.
As a readily available α-amino ketone, this compound can serve as a versatile building block. rsc.orgresearchgate.net Automated platforms can be programmed to dispense precise quantities of this compound into microtiter plates, where it can be reacted with large arrays of diverse reactants under a variety of conditions. nih.gov This approach allows for the efficient mapping of its reactivity and the discovery of novel derivatives.
The bifunctional nature of the molecule—the nucleophilic secondary amine and the electrophilic ketone—allows for a multitude of reaction types to be explored via HTE, including:
Reductive amination: The ketone can react with various primary amines, followed by reduction, to generate N-substituted diamine structures.
Condensation reactions: The ketone's α-protons and the amine group can participate in various cyclization and condensation pathways.
Acylation and Sulfonylation: The secondary amine can be readily acylated or sulfonylated with a library of acid chlorides and sulfonyl chlorides.
HTE platforms, coupled with rapid analytical techniques like UPLC-MS, can quickly identify successful reactions and optimal conditions, significantly accelerating research that would be time-consuming using traditional methods. nih.gov This rational, hypothesis-driven approach can rapidly expand the known chemical space accessible from this starting material. analytical-sales.com
| Parameter | Application in HTE with this compound | Benefit |
| Reactant Arrays | Combining the compound with diverse libraries of aldehydes, acyl chlorides, and other electrophiles/nucleophiles. | Rapid discovery of novel derivatives and reaction pathways. |
| Condition Screening | Parallel testing of various catalysts, solvents, temperatures, and concentrations. | Efficient optimization of reaction conditions for yield and selectivity. |
| Scale | Microscale reactions (10-100 μL) in 96-well or 384-well plates. nih.gov | Minimizes reagent consumption and waste. |
| Analysis | Automated UPLC-MS or HPLC analysis for quantitative results. nih.gov | Fast generation of large, high-quality datasets for analysis. |
Potential as a Component in Combinatorial Chemistry Libraries for Material Science Research
Combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different building blocks to form a large library of molecules, is a powerful strategy in materials science. nih.gov The unique structure of this compound makes it an intriguing monomer or functionalizing agent for creating combinatorial libraries of polymers and advanced materials.
The presence of two distinct reactive sites allows for its incorporation into polymer chains in several ways. It can be used to:
Create functional polymers: The amine or ketone can be used to attach the molecule as a pendant group to a polymer backbone, introducing polarity and a site for further modification.
Synthesize novel polymer backbones: Through polycondensation or other polymerization reactions involving both the amine and ketone functionalities, novel polymer structures can be generated.
A combinatorial approach would involve reacting this compound with a diverse set of co-monomers to produce a library of polymers with varying properties. For instance, reacting it with different diacyl chlorides could yield a library of polyamides, while reactions involving the ketone could lead to novel polyketimine or polyenamine structures. These libraries can then be screened for desired material properties such as thermal stability, conductivity, or specific binding capabilities.
| Reaction Type | Co-Reactant Library | Potential Polymer/Material Class |
| Amidation | Diacyl chlorides, Dicarboxylic acids | Polyamides with pendant ketone groups |
| Imine Formation | Dialdehydes, Diketones | Polyimines, Polyketimines |
| Pictet-Spengler Reaction | Tryptamine derivatives | Heterocycle-containing polymers |
| Michael Addition | Diacrylates | Cross-linked polymers |
Theoretical Exploration of Novel Reactivity Patterns and Undiscovered Transformations
While the fundamental reactivity of amines and ketones is well-understood, the interplay between these two functional groups within the compact structure of this compound could lead to novel and undiscovered chemical transformations. Theoretical chemistry and computational modeling offer powerful tools to explore these possibilities in silico before undertaking extensive laboratory work.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to:
Map Reaction Pathways: Calculate the energy barriers for known and hypothetical reactions, such as intramolecular cyclizations or rearrangements. This can help identify kinetically and thermodynamically favorable transformations that have not yet been experimentally observed.
Analyze Electronic Structure: Investigate the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its reactivity towards different types of reagents.
Simulate Reaction Dynamics: Theoretical calculations can shed light on the transition states of complex reactions, providing insights into reaction mechanisms. This approach has been used to understand the dissociation dynamics of ketones like acetone (B3395972) upon excitation. nih.gov
One area of theoretical interest could be its participation in multicomponent reactions, where the amine and ketone functionalities react in a specific sequence with other reagents to form complex molecules in a single step. Another could be the exploration of its potential as a precursor to reactive intermediates, such as enamines or iminium ions, and their subsequent, potentially unexpected, reactivity. The α-amino ketone motif is a valuable synthon, and theoretical studies can help unlock its full potential by predicting novel synthetic applications. rsc.orgresearchgate.net
Role in Advanced Materials Science Research and Development
The incorporation of this compound as a functional monomer or additive could lead to the development of advanced materials with tailored properties. The inherent characteristics of the α-amino ketone moiety can impart unique functionalities to a material.
Cross-linking and Network Formation: The amine and ketone groups can both serve as handles for cross-linking polymer chains, leading to the formation of robust thermosets or hydrogels. For example, the amine can react with epoxides or isocyanates, while the ketone can form ketals with diols. This dual reactivity allows for the design of complex, multifunctional polymer networks. researchgate.net
Surface Modification and Adhesion: The polar amine and ketone groups can enhance the adhesion of polymers to various surfaces, such as metals or glass, through hydrogen bonding and other polar interactions. This could be valuable for developing advanced coatings, adhesives, and composites.
Responsive Materials: The ketone group can participate in reversible reactions, such as imine formation researchgate.net or ketalization. Incorporating this moiety into a polymer network could allow for the creation of "smart" materials that respond to external stimuli like pH changes. For example, the hydrolysis of ketal cross-links in acidic conditions could lead to a degradable or self-healing material.
Metal Coordination: Both the nitrogen and oxygen atoms can act as ligands for metal ions. Polymers functionalized with this moiety could be used to create materials for metal sequestration, catalysis, or the development of sensors.
The strategic incorporation of this compound into material structures provides a pathway to designing functional polymers with precisely controlled properties, opening doors for new applications in fields ranging from electronics to biomedicine.
| Material Property | Functional Contribution of this compound | Potential Application |
| Improved Adhesion | Polar amine and ketone groups enhance surface interactions. | Functional coatings, high-performance adhesives. |
| Stimuli-Responsiveness | Reversible reactions of the ketone group (e.g., ketal formation). | Self-healing materials, pH-responsive drug delivery systems. |
| Cross-link Density | Two distinct reactive sites for creating network bonds. | Durable thermosets, advanced composite materials. |
| Metal Chelation | Nitrogen and oxygen atoms act as coordination sites. | Environmental remediation (heavy metal removal), catalysts. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(methylamino)acetone hydrochloride, and what typical yields are observed?
- Answer : The compound is often synthesized via reductive amination or condensation reactions. For instance, analogous syntheses in patent applications involve dissolving intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in solvents (e.g., ethyl acetate) and reacting with stoichiometric reagents such as toluenesulfonate monohydrate. Yields around 80% are achievable under optimized conditions . Characterization typically includes LCMS (e.g., m/z 411 [M+H]⁺) and HPLC retention time analysis (e.g., 1.18 minutes under SMD-TFA05 conditions) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : Proton NMR (e.g., δ 2.56–2.31 ppm for methylamino protons) and carbon NMR confirm functional groups and stereochemistry .
- LCMS/HPLC : Used to verify molecular weight (m/z values) and purity (retention time consistency) .
- Elemental Analysis : Validates stoichiometry, particularly for hydrochloride salts .
Q. How does solvent selection influence the stability of this compound during storage?
- Answer : Polar aprotic solvents (e.g., ethyl acetate) are preferred to minimize hydrolysis. Stability studies should monitor degradation via HPLC under varying temperatures and humidity. Evidence suggests that hygroscopic salts require desiccated storage at 2–8°C to prevent deliquescence .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound derivatives?
- Answer : Byproducts often arise from incomplete amination or over-alkylation. Strategies include:
- Temperature Control : Maintaining 25°C during reagent addition to suppress side reactions .
- Catalytic Additives : Using pyridine hydrochloride to enhance reaction selectivity, as demonstrated in cyclobutane carboxylate syntheses .
- Stepwise Monitoring : Real-time LCMS tracking to isolate intermediates before side reactions dominate .
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
- Answer : Density Functional Theory (DFT) calculations model charge distribution and nucleophilic/electrophilic sites. Molecular docking studies can predict interactions with biological targets (e.g., enzymes), as seen in analogous compounds like 2-((methylamino)methyl)benzoic acid hydrochloride . Tools like Reaxys and PubChem databases provide comparative reactivity data .
Q. How do discrepancies in LCMS profiles for this compound derivatives arise, and how can they be resolved?
- Answer : Discrepancies may stem from ionization efficiency differences or solvent adducts. Solutions include:
- Standardized Ionization Methods : Using electrospray ionization (ESI) with internal calibrants (e.g., sodium trifluoroacetate) .
- Chromatographic Validation : Reproducing retention times across multiple HPLC columns (e.g., C18 vs. HILIC) to confirm peak identity .
- High-Resolution MS : Resolving m/z differences <0.1 Da to distinguish isobaric impurities .
Methodological Considerations
Q. What protocols ensure reproducible scale-up of this compound synthesis?
- Answer : Key steps include:
- Batch Reactor Optimization : Scaling from mg to kg requires controlled addition rates and heat dissipation to avoid exothermic side reactions .
- Crystallization Control : Adding heptane as an anti-solvent to precipitate pure hydrochloride salts, as described in cyclobutane carboxylate syntheses .
Q. How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
